molecular formula C18H18N4O4 B6514032 3-(2-methoxyethyl)-2,4-dioxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892268-83-6

3-(2-methoxyethyl)-2,4-dioxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514032
CAS No.: 892268-83-6
M. Wt: 354.4 g/mol
InChI Key: SJDUAAYLQOCWLH-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-2,4-dioxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a quinazoline core, a methoxyethyl group, and a pyridin-2-ylmethyl moiety, making it a subject of interest for researchers exploring its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization to form the quinazoline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinazoline core can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: The methoxyethyl and pyridin-2-ylmethyl groups can be substituted with other functional groups to create analogs.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized quinazoline derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical assays to study enzyme activities or as a potential inhibitor for various biological targets.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the creation of advanced materials with improved performance.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The methoxyethyl and pyridin-2-ylmethyl groups enhance the compound's binding affinity and selectivity, leading to its biological effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

  • Quinazoline Derivatives: Other quinazoline-based compounds with different substituents.

  • Pyridine Derivatives: Compounds containing pyridine rings with various functional groups.

  • Methoxyethyl Compounds: Other molecules featuring methoxyethyl groups.

Uniqueness: This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple targets and pathways makes it distinct from other similar compounds.

Properties

IUPAC Name

3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-2-ylmethyl)-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-26-9-8-22-17(24)14-6-5-12(10-15(14)21-18(22)25)16(23)20-11-13-4-2-3-7-19-13/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDUAAYLQOCWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=N3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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